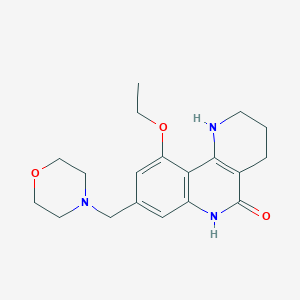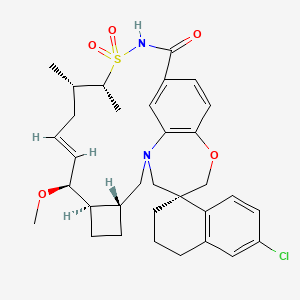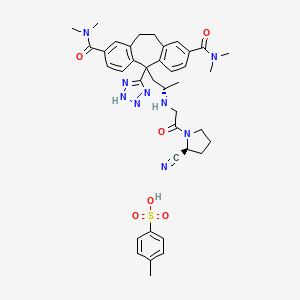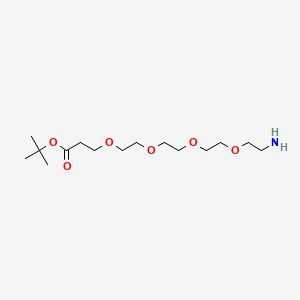
Amino-PEG4-t-Butylester
Übersicht
Beschreibung
“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a chemical compound with the molecular formula C15H31NO6 . It is also known as “1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid tert-Butyl Ester” or "NH2-PEG4-(CH2)2COOtBu" .
Synthesis Analysis
The compound can be synthesized from tetraethylene glycol through a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The reaction conditions were optimized and easy to control, and the process yielded high amounts of the product .Molecular Structure Analysis
The molecular weight of “tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is 321.41 . The structure of the product was identified by 1H and 13C NMR spectroscopy, elemental analysis, and electrospray ionisation mass spectrometry (ESI-MS) .Physical And Chemical Properties Analysis
“tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at 20°C . It has a flash point of 114°C . The compound should be stored at -20°C under inert gas . It should be kept away from light, moisture, and heat .Wissenschaftliche Forschungsanwendungen
Biokonjugation
“Amino-PEG4-t-Butylester” kann für Biokonjugation {svg_1} verwendet werden. Biokonjugation ist eine chemische Strategie, um eine stabile kovalente Bindung zwischen zwei Molekülen zu bilden, von denen mindestens eines ein Biomolekül ist. Diese Anwendung ist besonders nützlich im Bereich der Wirkstoffabgabe, wo die Verbindung verwendet werden kann, um Arzneimittel an Träger zu binden, die die Arzneimittel an bestimmte Stellen im Körper liefern können {svg_2}.
Baustein für die Synthese von kleinen Molekülen
Diese Verbindung kann als Baustein für die Synthese von kleinen Molekülen {svg_3} verwendet werden. Kleine Moleküle sind organische Verbindungen mit niedrigem Molekulargewicht, die biologische Prozesse regulieren. Sie haben eine Vielzahl von Anwendungen in der Medizin, Biologie und Umweltwissenschaften {svg_4}.
Konjugate von kleinen Molekülen und/oder Biomolekülen
“this compound” kann verwendet werden, um Konjugate von kleinen Molekülen und/oder Biomolekülen {svg_5} zu erstellen. Diese Konjugate können in einer Vielzahl von Anwendungen eingesetzt werden, darunter Wirkstoffabgabe, Diagnostik und Therapeutika {svg_6}.
Werkzeugverbindungen für die Chemische Biologie
Diese Verbindung kann verwendet werden, um Werkzeugverbindungen für die chemische Biologie {svg_7} zu erstellen. Werkzeugverbindungen sind Moleküle, die verwendet werden, um biologische Systeme zu untersuchen. Sie können Wissenschaftlern helfen, zu verstehen, wie diese Systeme funktionieren, und können zur Entwicklung neuer Medikamente verwendet werden {svg_8}.
Medizinische Chemie
“this compound” kann in der medizinischen Chemie {svg_9} verwendet werden. Die medizinische Chemie befasst sich mit der Entwicklung und Synthese von Therapeutika. Die Verbindung kann verwendet werden, um neue Medikamente zu entwickeln oder die Eigenschaften bestehender Medikamente zu verbessern {svg_10}.
Proteinabbau
Die Verbindung kann in Proteolyse-Targeting-Chimären (PROTAC®-Moleküle) für den gezielten Proteinabbau {svg_11} integriert werden. Dies ist ein neuartiger therapeutischer Ansatz, der die Verwendung von kleinen Molekülen beinhaltet, um den Abbau spezifischer Proteine zu induzieren {svg_12}.
Safety and Hazards
Wirkmechanismus
Amino-PEG4-t-butyl ester, also known as H2N-PEG4-tBu or tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a heterobifunctional, PEGylated crosslinker . This compound has a wide range of applications in chemical biology and medicinal chemistry .
Target of Action
The primary targets of Amino-PEG4-t-butyl ester are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .
Mode of Action
Amino-PEG4-t-butyl ester features an amino group at one end and a t-butyl-protected carboxyl group at the other . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl-protected carboxyl group can be deprotected under acidic conditions , freeing the propionic acid for reaction with amines or formation of an active ester with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) .
Biochemical Pathways
The specific biochemical pathways affected by Amino-PEG4-t-butyl ester depend on the molecules it is conjugated with. It’s worth noting that this compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Amino-PEG4-t-butyl ester’s action are largely dependent on the specific molecules it is conjugated with. It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Action Environment
The action, efficacy, and stability of Amino-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, exposure to moisture should be minimized as PEGylation compounds are generally hygroscopic . Also, the compound should be stored at -20°C to maintain its stability.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESARRNSGIDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679819 | |
| Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581065-95-4 | |
| Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
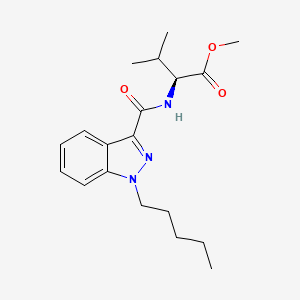
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
